molecular formula C17H21NO3 B2980411 N-(octahydrobenzo[b][1,4]dioxin-6-yl)cinnamamide CAS No. 2034887-73-3

N-(octahydrobenzo[b][1,4]dioxin-6-yl)cinnamamide

Cat. No.: B2980411
CAS No.: 2034887-73-3
M. Wt: 287.359
InChI Key: RHZMFBSJSOWWOP-RMKNXTFCSA-N
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Description

N-(octahydrobenzo[b][1,4]dioxin-6-yl)cinnamamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound features a unique structure that combines an octahydrobenzo[b][1,4]dioxin moiety with a cinnamamide group, making it an interesting subject for various studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(octahydrobenzo[b][1,4]dioxin-6-yl)cinnamamide typically involves the reaction of N-2,3-dihydrobenzo[1,4]dioxin-6-amine with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(octahydrobenzo[b][1,4]dioxin-6-yl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the cinnamamide moiety.

    Reduction: Reduced forms of the amide group or the aromatic ring.

    Substitution: Substituted derivatives at the amide nitrogen or the aromatic ring.

Scientific Research Applications

N-(octahydrobenzo[b][1,4]dioxin-6-yl)cinnamamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(octahydrobenzo[b][1,4]dioxin-6-yl)cinnamamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of bacterial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-4-acetamidobenzenesulfonamide
  • N-(octahydrobenzo[b][1,4]dioxin-6-yl)nicotinamide

Uniqueness

N-(octahydrobenzo[b][1,4]dioxin-6-yl)cinnamamide stands out due to its unique combination of an octahydrobenzo[b][1,4]dioxin moiety with a cinnamamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(E)-N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c19-17(9-6-13-4-2-1-3-5-13)18-14-7-8-15-16(12-14)21-11-10-20-15/h1-6,9,14-16H,7-8,10-12H2,(H,18,19)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZMFBSJSOWWOP-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NC(=O)C=CC3=CC=CC=C3)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2C(CC1NC(=O)/C=C/C3=CC=CC=C3)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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